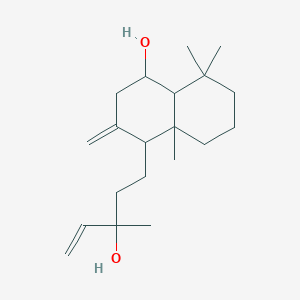
Larixol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Larixol is a diterpenoid compound that belongs to the labdane family. This compound is characterized by its bicyclic structure and is known for its various biological activities. It is often found in natural sources such as higher plants, mosses, liverworts, algae, and some marine organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Larixol typically involves the use of labdane diterpenes as starting materials. The synthetic route may include steps such as oxidation, reduction, and cyclization to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from natural sources followed by purification processes. Techniques such as chromatography and crystallization are commonly used to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Larixol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds or carbonyl groups into alcohols or alkanes.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Larixol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of Larixol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors, modulating enzyme activity, or altering gene expression. The exact pathways and targets can vary depending on the biological context and the specific activity being studied .
Comparación Con Compuestos Similares
Larixol can be compared with other labdane diterpenes such as:
- Labda-8(17),14-diene-13,19-diol
- Labda-8(17),12-diene-15,16-dial
- This compound
These compounds share similar structural features but may differ in their functional groups and biological activities. This compound is unique due to its specific configuration and the presence of hydroxyl groups at positions 6 and 13, which contribute to its distinct properties and applications .
Propiedades
Fórmula molecular |
C20H34O2 |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |
Clave InChI |
CLGDBTZPPRVUII-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
SMILES canónico |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Sinónimos |
larixol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















